molecular formula C24H26N4O6S B2983146 Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate CAS No. 923123-62-0

Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate

Cat. No.: B2983146
CAS No.: 923123-62-0
M. Wt: 498.55
InChI Key: IINOVEMQHGSTGP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate is a structurally complex benzoate ester derivative. Its core structure features a dimethoxy-substituted benzene ring linked to a thioacetamido group, which is further connected to a morpholinoquinoxaline moiety.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-31-19-12-15(24(30)33-3)18(13-20(19)32-2)25-21(29)14-35-23-22(28-8-10-34-11-9-28)26-16-6-4-5-7-17(16)27-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOVEMQHGSTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Comparison with Isoxazoline Derivatives ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) (C₂₉H₂₁N₃O₆SCl₂) shares a heterocyclic backbone but differs significantly in functional groups and substituents.

  • Structural Differences: The target compound contains a quinoxaline-morpholine system, whereas the isoxazoline derivative features an imidazole-isoxazoline core with chloro substituents. The benzoate ester in the target compound is replaced by a benzoyl group in the isoxazoline derivative.
  • Synthesis: The isoxazoline derivative is synthesized via acetylation of a mercapto-imidazole precursor in acetic anhydride . The target compound’s synthesis likely involves coupling of a thioacetamido intermediate with a morpholinoquinoxaline moiety, though specific details are absent in the evidence.
  • Physicochemical Properties: The isoxazoline derivative has a melting point of 138°C and a yield of 74% . Similar data for the target compound are unavailable, but its morpholino group may enhance solubility compared to the chloro-substituted isoxazoline.

Comparison with Sulfonylurea Herbicides ()

Sulfonylurea herbicides like triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl are methyl benzoate derivatives with triazine-based sulfonylurea groups.

  • Functional Group Contrast: The target compound’s thioacetamido-morpholinoquinoxaline system contrasts with the sulfonylurea-triazine motifs in sulfonylureas. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s mechanism remains speculative but may involve kinase or receptor modulation due to the quinoxaline-morpholine framework.
  • Applications :
    • Sulfonylureas are herbicidal , whereas the target compound’s bioactivity (if any) could align with antifungal, anticancer, or neuropharmacological applications based on its structural analogs.

Data Table: Key Features of Compared Compounds

Compound Name Molecular Formula Core Structure Key Functional Groups Potential Use
Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate C₂₄H₂₆N₄O₆S (estimated) Benzoate ester Quinoxaline, morpholine, thioacetamide Research (speculative)
3-(Substitutedphenyl)-Δ²-isoxazoline derivative C₂₉H₂₁N₃O₆SCl₂ Isoxazoline-imidazole Chloro, acetyloxy Agricultural research
Metsulfuron methyl C₁₄H₁₅N₅O₆S Sulfonylurea-triazine Methoxy, methyl Herbicide

Research Findings and Implications

  • Synthesis Challenges: The target compound’s synthesis likely requires multi-step coupling reactions, similar to the acetylation method used for isoxazoline derivatives , but with emphasis on preserving the morpholinoquinoxaline moiety.
  • Bioactivity Potential: While sulfonylureas target plant enzymes , the quinoxaline-morpholine system in the target compound may interact with mammalian kinases or microbial targets, as seen in related pharmacologically active compounds.

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